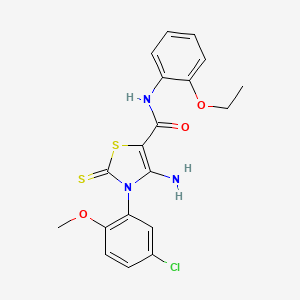

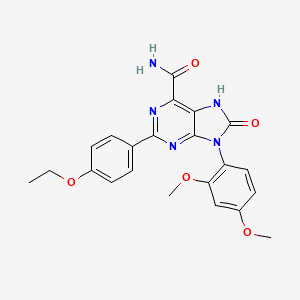

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DIQI and has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

The Medicinal Chemistry of Nonsteroidal Antiestrogens

Nonsteroidal antiestrogens exhibit potent antitumor effects, particularly useful for treating hormone-dependent breast tumors. The search for pure nonsteroidal antiestrogens aims to find agents effective in both estrogen receptor (ER) positive and ER negative diseases. Pure antiestrogens could provide a more complete blockade of estrogen action, offering potential advantages in breast cancer treatment, including more rapid and longer-lasting remission, effectiveness in patients who relapse during tamoxifen therapy, and greater efficacy in advanced breast cancer treatment. This review emphasizes structure-activity relationships and covers the chemistry of experimental and potentially useful nonsteroidal antiestrogens, including 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)ethanone and related compounds (Magarian, Overacre, Singh, & Meyer, 1994).

Redox Mediators in Treatment of Organic Pollutants

The enzymatic approach using redox mediators has gained attention for treating various organic pollutants in industrial wastewater. These recalcitrant compounds are degraded or transformed by enzymes such as laccases, lignin peroxidases, and others in the presence of redox mediators, enhancing substrate range and degradation efficiency. This review highlights the use of certain redox mediators and discusses the potential role of enzyme–redox mediator systems in remediating aromatic compounds present in industrial effluents/wastewater (Husain & Husain, 2007).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinoline derivatives have been synthesized for various therapeutic activities, with notable success in drug discovery for cancer and central nervous system disorders. This review covers patents on the therapeutic activities of these derivatives from 2010 to 2015, including specific patents on clinically important THIQs. The promising potential of these compounds in treating infectious diseases and other therapeutic activities is discussed, highlighting the importance of the fused THIQ scaffold in drug discovery (Singh & Shah, 2017).

BODIPY Platform for OLEDs

The BODIPY-based materials have emerged as platforms for applications like sensors, organic thin-film transistors, organic photovoltaics, and notably, as active materials in organic light-emitting diodes (OLEDs). This review provides an overview of the structural design, synthesis, and application of BODIPY-based organic semiconductors in OLED devices, discussing the significant developments and recent discoveries as near-IR emitters. The review aims to inspire new research for future developments of BODIPY-based materials as ‘metal-free’ infrared emitters (Squeo & Pasini, 2020).

properties

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS/c24-19(23-12-6-10-16-9-4-5-11-18(16)23)14-25-20-21-13-17(22-20)15-7-2-1-3-8-15/h1-5,7-9,11,13H,6,10,12,14H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSMJSWWUPXXPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=C(N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2463577.png)

amine](/img/structure/B2463582.png)

![(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetonitrile](/img/structure/B2463587.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-methylpiperidine](/img/structure/B2463588.png)

![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2463589.png)

![N-[5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl]prop-2-enamide](/img/structure/B2463591.png)

![3-(2-((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamido)propanoic acid](/img/structure/B2463593.png)